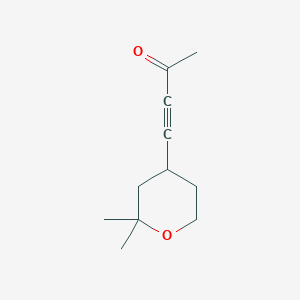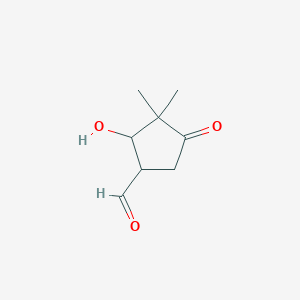![molecular formula C13H14O2 B14370773 (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene CAS No. 90332-01-7](/img/structure/B14370773.png)
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a prop-1-yn-1-yl group and a prop-2-en-1-yl group connected via an oxygen bridge. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene typically involves the reaction of a benzene derivative with appropriate alkynyl and allyl reagents. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the prop-1-yn-1-yl group. The prop-2-en-1-yl group can be introduced via an etherification reaction using an allyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may act as a substrate for enzymes that catalyze the addition or removal of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the prop-2-en-1-yl group.
Prop-2-yn-1-ylbenzene: Similar but without the ether linkage.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the prop-2-en-1-yl group.
Uniqueness
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is unique due to its combination of alkyne, alkene, and ether functionalities, which provide a diverse range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90332-01-7 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-(prop-2-enoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h2-5,7-8H,1,10-12H2 |
Clé InChI |
RPOIDDNKOHAGHZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCOCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)

![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
